2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
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Overview
Description
2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that combines the structural features of triazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl₃), to yield the desired triazolothiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent selection and purification steps are also crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazine core but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused with a pyridine ring, showing different biological activities.
Uniqueness
2,5-bis(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups
Properties
Molecular Formula |
C19H17N3OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C19H17N3OS/c1-12-3-7-14(8-4-12)16-11-17(23)22-19(24-16)20-18(21-22)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI Key |
XALJGBDCCKNBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
Origin of Product |
United States |
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